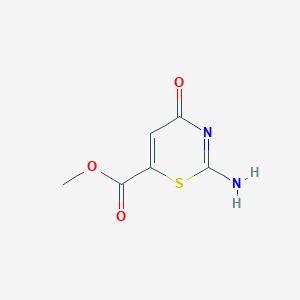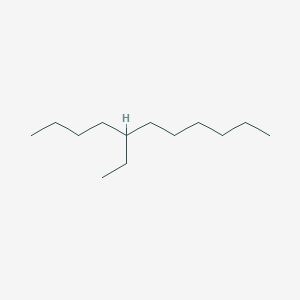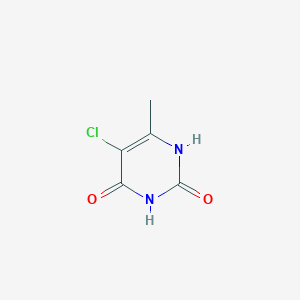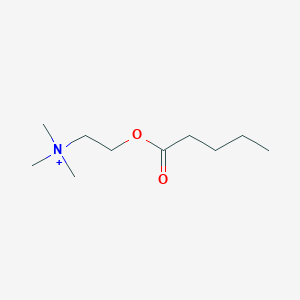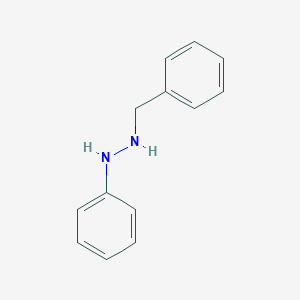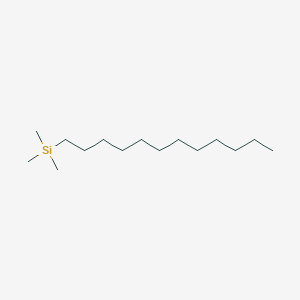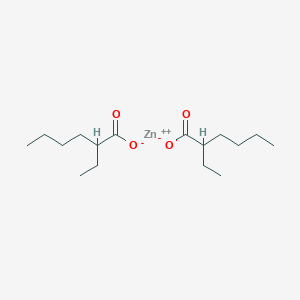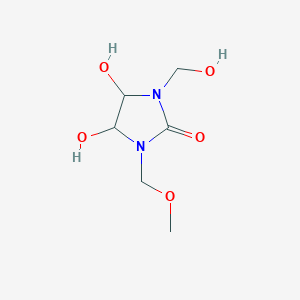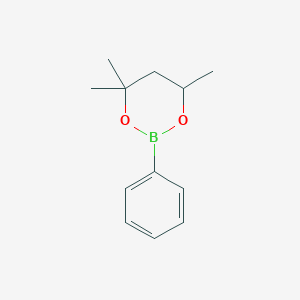
4,4,6-三甲基-2-苯基-1,3,2-二氧杂硼烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane is a compound that belongs to the class of 1,3,2-dioxaborinanes, which are heterocyclic boron-containing compounds. These compounds have garnered interest due to their utility in organic synthesis, particularly in the formation of complex molecules through various coupling reactions. The presence of the phenyl group and the trimethylated structure on the dioxaborinane ring can influence the reactivity and stability of the compound, making it a potentially valuable reagent in synthetic chemistry.
Synthesis Analysis
The synthesis of related 1,3,2-dioxaborinanes has been demonstrated through various methods. For instance, 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane has been used as a two-carbon alkenyl building block in the stereoselective synthesis of 1,6-diphenyl-1,3,5-hexatrienes, employing Heck, Suzuki-Miyaura, and iododeboronation reactions . This indicates that similar synthetic strategies could be applied to the synthesis of 4,4,6-trimethyl-2-phenyl-1,3,2-dioxaborinane, utilizing its vinyl counterpart as a precursor.
Molecular Structure Analysis
The molecular structure of 1,3,2-dioxaborinanes has been studied using X-ray crystallography, revealing a nearly planar heterocyclic ring in some cases . This planarity suggests a degree of delocalization of the formal positive charge within the heterocyclic ring, which could be a factor in the reactivity and stability of the compound. The spatial structure of related compounds, such as stereoisomers of 5-phenyl-5-oxo-2,4,6-trimethyl-1,3,5-dioxaphosphorinane, has also been investigated, showing different orientations of substituents that affect the compound's properties .
Chemical Reactions Analysis
The reactivity of 1,3,2-dioxaborinanes in chemical reactions is quite versatile. For example, 2-ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane has been shown to undergo catalytic hydrogenation and Diels-Alder reactions . Additionally, 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane has been reported to be an efficient building block for vinylboronate Heck and Suzuki-Miyaura coupling reactions . These findings suggest that 4,4,6-trimethyl-2-phenyl-1,3,2-dioxaborinane could also participate in similar reactions, potentially serving as a precursor or intermediate in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,2-dioxaborinanes are influenced by their molecular structure. Spectroscopic studies have revealed anomalies in the series, with intramolecular charge transfer processes characterized in the excited state . The stability of these compounds can vary, with some showing unusual hydrolytic stability . The reactivity towards hydrolysis and other reactions can be affected by the substituents on the dioxaborinane ring, as seen in qualitative hydrolysis studies of 2-ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane . Conformational analysis of individual stereoisomers of related compounds has provided insights into the steric orientation of substituents and their impact on the compound's properties .
科学研究应用
偶联反应中的优良构件
“4,4,6-三甲基-2-乙烯基-1,3,2-二氧杂硼烷”由于其增强的稳定性和反应性,已被确定为优于传统乙烯基硼酸酯的试剂。该化合物对芳基碘化物和溴化物的 Heck 与 Suzuki 偶联表现出更好的选择性,从而更容易制备和储存。这些特性使其成为乙烯基硼酸 Heck 偶联的有价值的二碳构件,突出了其在合成复杂有机分子中的潜力 (Lightfoot 等人,2003)。
合成和衍生物形成
“2-乙炔基-4,4,6-三甲基-1,3,2-二氧杂硼烷”的合成和表征已经得到探索,研究表明其反应性低于乙炔二甲基硼酸酯。该化合物的衍生物,如催化氢化产物和 Diels-Alder 加合物,强调了其在有机合成中的多功能性 (Woods 和 Strong,1967)。
硼化技术增强
研究表明,“4,4,6-三甲基-1,3,2-二氧杂硼烷”作为硼化的稳定且具有成本效益的试剂,与 Buchwald 的钯催化剂有效结合,从反应性芳基卤化物中产生硼酸酯。该方法提供了一种简单快速的方法进行硼化,生成稳定、易于纯化的产物,这对于合成各种硼酸酯至关重要 (PraveenGanesh 等人,2010)。
钯催化硼化
使用“4,4,6-三甲基-1,3,2-二氧杂硼烷”对芳基碘化物进行钯催化硼化说明了该化合物对温和反应条件的适应性,允许耐受多种官能团。该过程有效地产生硼酸酯,可进一步用于联芳烃的合成,证明了该试剂在复杂有机合成中的实用性 (Murata 等人,2007)。
构象和反应性研究
对“4,4,6-三甲基-1,3,2-二氧杂硼烷”衍生物的构象分析和反应性研究提供了对其结构动力学和化学行为的见解。这些研究有助于理解其反应的基本机制和在创建具有所需性质的新型化合物中的潜在应用 (Kuznetsov,2011)。
安全和危害
属性
IUPAC Name |
4,4,6-trimethyl-2-phenyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO2/c1-10-9-12(2,3)15-13(14-10)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHVGJPLXHEIAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60550657 |
Source


|
| Record name | 4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60550657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane | |
CAS RN |
15961-35-0 |
Source


|
| Record name | 4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60550657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


